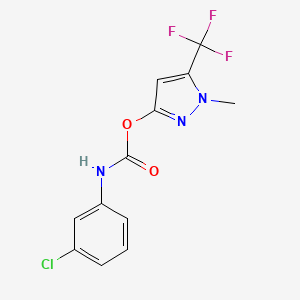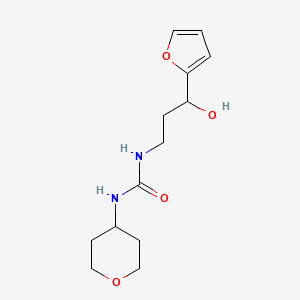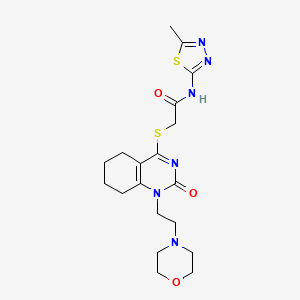
4-((3-Fluorophenyl)sulfonamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Fluorophenyl)sulfonamido)benzoic acid is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antimicrobial and antiproliferative properties. Sulfonamides typically consist of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups to enhance their activity or modify their properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the condensation of sulfonyl chlorides with amines or amino acids. In the context of 4-(substituted phenylsulfonamido)benzoic acids, a study demonstrated their synthesis through a fly-ash:H3PO3 nano catalyst-catalyzed condensation of substituted benzenesulfonyl chlorides and 4-aminobenzoic acid under ultrasound irradiation conditions, achieving yields of over 90% . Another relevant synthesis is the preparation of (3R)-3-(4-fluorophenylsulfonamido)-1, 2, 3, 4-tetrahydro-9-[4-3H]carbazolepropanoic acid, which involved catalytic reduction and esterification steps .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be studied using various spectroscopic techniques. Quantum mechanical calculations and spectroscopic investigations, including FT-IR, FT-Raman, and UV, have been employed to determine the molecular structural parameters and vibrational frequencies of related sulfonamide compounds . X-ray diffraction has also been used to characterize the crystal structure of sulfonamide derivatives, providing insights into their geometry and intermolecular interactions .
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions due to their functional groups. They can form complexes with metals, as seen in the synthesis of a tri-n-butyltin(IV) complex of a nitrophenylsulfonamido benzoic acid derivative . The reactivity of sulfonamides towards electrophilic and nucleophilic attack can be predicted by mapping the molecular electrostatic potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties can be characterized by physical constants, analytical data, and spectroscopic data . The antimicrobial activities of sulfonamides are often assessed using methods like the Bauer-Kirby disc diffusion method, and their potency can be quantified by determining the minimum inhibitory concentration (MIC) . Additionally, the interaction of sulfonamides with enzymes such as carbonic anhydrase can be studied to evaluate their inhibitory effects .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Some 4-(substituted phenylsulfonamido)benzoic acids have been synthesized using ultrasound irradiation conditions and characterized by spectroscopic data. This includes the study of antimicrobial activities of all sulfonamides (Dineshkumar & Thirunarayanan, 2019).
- Research on the synthesis of sulfonamide and sulfonate derivatives under eco-friendly conditions reports methods that could be relevant for 4-((3-Fluorophenyl)sulfonamido)benzoic acid (Almarhoon et al., 2019).
Antimicrobial Activity
- Novel 2-(substituted sulfonamido) benzoic acid derivatives were tested for antibacterial activity, suggesting potential applications for similar compounds (Saravanan et al., 2013).
- A study on benzene sulfonamide pyrazole oxadiazole derivatives, including antimicrobial and antitubercular activity, may provide insights relevant to 4-((3-Fluorophenyl)sulfonamido)benzoic acid (Shingare et al., 2022).
Chemical and Physical Properties
- The structural and conformational analysis of 3-bromo-N-(3-fluorophenyl) benzenesulfonamide may offer insights into similar compounds, including 4-((3-Fluorophenyl)sulfonamido)benzoic acid (Deng et al., 2021).
- Research on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including their potential light harvesting properties, could be relevant (Mary et al., 2019).
Applications in Drug Development
- Benzamide-4-sulfonamides have been investigated as inhibitors of human carbonic anhydrase, an enzyme relevant in various biological processes (Abdoli et al., 2018).
Material Science Applications
- Research on poly(arylene ether sulfone)s with sulfonated side chains might offer insights into applications of sulfonamide compounds in material sciences (Kim et al., 2008).
Catalysis and Chemical Transformations
- Studies on Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives could be relevant for chemical transformations involving 4-((3-Fluorophenyl)sulfonamido)benzoic acid (Li et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(3-fluorophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-10-2-1-3-12(8-10)20(18,19)15-11-6-4-9(5-7-11)13(16)17/h1-8,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVQQBOZCMYFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003223.png)
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B3003228.png)
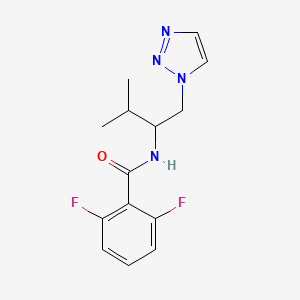
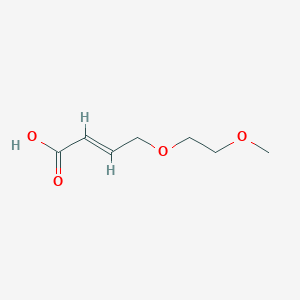
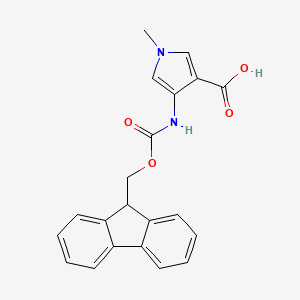
![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3003233.png)
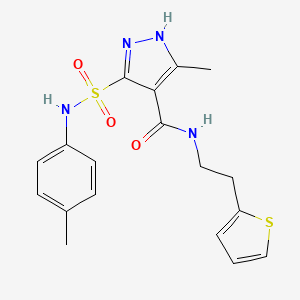
![3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B3003235.png)
![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B3003237.png)
![2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3003240.png)

